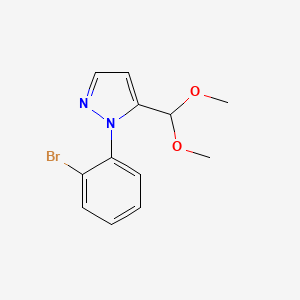

2-Bromo-1,4-dichloro-3-fluorobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

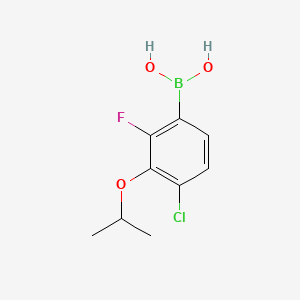

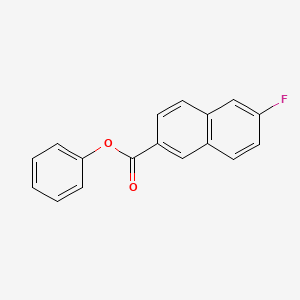

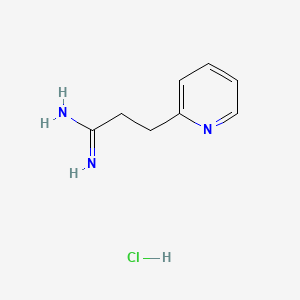

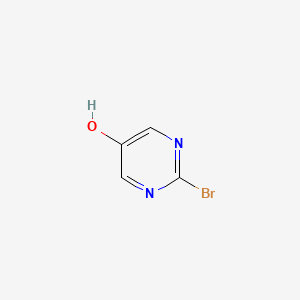

2-Bromo-1,4-dichloro-3-fluorobenzene is a chemical compound with the molecular formula C6H2BrCl2F . It is a derivative of benzene, with bromine, chlorine, and fluorine atoms attached to the benzene ring .

Molecular Structure Analysis

The molecular weight of 2-Bromo-1,4-dichloro-3-fluorobenzene is 243.89 . The InChI code for this compound is 1S/C6H2BrCl2F/c7-5-3 (8)1-2-4 (10)6 (5)9/h1-2H .Chemical Reactions Analysis

While specific chemical reactions involving 2-Bromo-1,4-dichloro-3-fluorobenzene are not available in the searched resources, similar compounds like 4-Bromofluorobenzene are known to undergo cross-coupling reactions . They can also form Grignard reagents used in the synthesis of fluorophenyl-containing compounds .Physical And Chemical Properties Analysis

2-Bromo-1,4-dichloro-3-fluorobenzene is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the searched resources.Applications De Recherche Scientifique

Organic Building Blocks

2-Bromo-1,4-dichloro-3-fluorobenzene is often used as an organic building block in various chemical reactions . This means it can be used to construct more complex organic molecules, serving as a starting point for a wide range of chemical syntheses.

Synthesis of Ethenylbenzenes

This compound may be used in the synthesis of 1,4-dichloro-2-[(E)-2-(4-methoxyphenyl)ethenyl]benzene and 1,4-dichloro-2-[(E)-2-(3-chlorophenyl)ethenyl]benzene . These are specific types of ethenylbenzenes, which are important in various areas of chemistry.

Synthesis of Dibromobenzenes

2-Bromo-1,4-dichloro-3-fluorobenzene can also be used in the synthesis of 2,3-dibromo-1,4-dichlorobenzene . Dibromobenzenes are used in a variety of chemical reactions and can serve as precursors to other compounds.

Catalyst in Mizoroki-Heck Reactions

This compound has been used in Mizoroki-Heck reactions . These are important reactions in organic chemistry that involve the palladium-catalyzed coupling of an aryl halide and an alkene.

Synthesis of Trifluoromethylpyridines

2-Bromo-1,4-dichloro-3-fluorobenzene has been used in the synthesis of trifluoromethylpyridines . These compounds are key structural motifs in active agrochemical and pharmaceutical ingredients.

Agrochemical Applications

Trifluoromethylpyridines, which can be synthesized using 2-Bromo-1,4-dichloro-3-fluorobenzene, are used in the protection of crops from pests . This makes the compound indirectly important in the field of agriculture.

Safety and Hazards

2-Bromo-1,4-dichloro-3-fluorobenzene is classified as a flammable liquid and vapor. It causes skin irritation and may cause respiratory irritation . It is also toxic to aquatic life with long-lasting effects . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Mécanisme D'action

Target of Action

The primary target of 2-Bromo-1,4-dichloro-3-fluorobenzene is the benzene ring . The benzene ring is a key structural component of many organic molecules and plays a crucial role in chemical reactions .

Mode of Action

2-Bromo-1,4-dichloro-3-fluorobenzene interacts with its target through a process known as electrophilic aromatic substitution . This is a two-step mechanism:

- In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .

- In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Pharmacokinetics

Its physical properties such as boiling point (2330±350 °C) and density (1823±006 g/cm3) have been reported . These properties can influence its bioavailability and pharmacokinetics.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Bromo-1,4-dichloro-3-fluorobenzene. Furthermore, it has been reported that spillage is unlikely to penetrate soil, and the compound evaporates slowly .

Propriétés

IUPAC Name |

2-bromo-1,4-dichloro-3-fluorobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrCl2F/c7-5-3(8)1-2-4(9)6(5)10/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMIMUZZZXQHIAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)F)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrCl2F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30742961 |

Source

|

| Record name | 2-Bromo-1,4-dichloro-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30742961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.88 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1373233-32-9 |

Source

|

| Record name | 2-Bromo-1,4-dichloro-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30742961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Bromo-6-chlorobenzo[c][1,2,5]thiadiazole](/img/structure/B596181.png)

![5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B596188.png)

![6-Methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B596198.png)

![5-[2-(Trifluoromethoxy)phenyl]-2H-tetrazole](/img/structure/B596201.png)